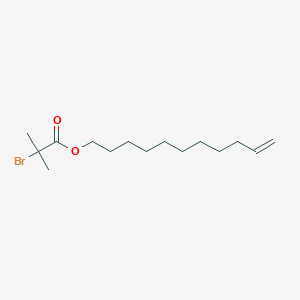
Methyl 6-amino-1-naphthoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Synthesis
- Methyl 6-amino-1-naphthoate has been investigated for its potential in polymer synthesis. A study by Mikami et al. (2011) describes the use of 6-(N-substituted-amino)-2-naphthoic acid esters in chain-growth condensation polymerization to create poly(naphthalenecarboxamide)s with low polydispersity.
Medical Imaging and Diagnosis
- In medical imaging, derivatives of Methyl 6-amino-1-naphthoate have been used in the diagnosis of Alzheimer's disease. Shoghi-Jadid et al. (2002) developed a compound ([18F]FDDNP) that binds to neurofibrillary tangles and beta-amyloid plaques in the brain, visible through positron emission tomography.
Fluorescent Probes
- The compound has been utilized in creating fluorescent probes for studying β-amyloids. A study by Fa et al. (2015) synthesizes a specific fluorescent probe that shows high binding affinities toward β-amyloid aggregates, aiding in Alzheimer’s disease diagnosis.
Chemical Reactivity Studies
- Its reactivity has been explored in various chemical contexts. Havlík et al. (2023) investigated the reactions of methyl 6-amino-2-naphthoate with formalin and paraformaldehyde, offering insights into its chemical behavior.
Light Conversion and Energy Transfer
- It's also studied for light conversion and energy transfer applications. Jullien et al. (1996) researched β-cyclodextrin derivatives with naphthoyl chromophores for efficient energy transfer in light conversion systems.
Dipole Moment Analysis
- The dipole moments of derivatives like methyl 1-naphthoates have been measured, as reported by Fujita et al. (1967), providing valuable data for understanding molecular structures and interactions.
Chiral Discrimination
- Methyl 6-amino-1-naphthoate derivatives have been used in chiral discrimination studies. Pietraszkiewicz et al. (1998) found that chiral naphtho-18-crown-6 shows significant chiral discrimination of amino acids, important for chemical and pharmaceutical applications.
Dyeing Properties
- The compound has been explored in the context of dyeing properties and spectra. A study by Hosseinnezhad et al. (2017) focused on acid dyes based on naphthalimides, including methyl 6-amino-1-naphthoate derivatives.
Antibiotic Synthesis
- In antibiotic synthesis, Sthapit et al. (2004) detailed the use of a polyketide synthase pathway, including derivatives of Methyl 6-amino-1-naphthoate, for synthesizing the naphthoic acid moiety in neocarzinostatin.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYDTHCTQTDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647597 | |
| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminonaphthalene-1-carboxylate | |
CAS RN |
91569-20-9 | |
| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)





![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)



